![molecular formula C15H31NO2 B14417500 Ethyl 2-[(ethylamino)methyl]decanoate CAS No. 84515-43-5](/img/structure/B14417500.png)
Ethyl 2-[(ethylamino)methyl]decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(ethylamino)methyl]decanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is synthesized from decanoic acid and ethylamine, resulting in a structure that includes both ester and amine functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(ethylamino)methyl]decanoate typically involves the esterification of decanoic acid with ethanol, followed by the reaction with ethylamine. The esterification process requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The subsequent reaction with ethylamine is carried out under basic conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(ethylamino)methyl]decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (e.g., NaBr) are employed under basic conditions.
Major Products Formed
Oxidation: Decanoic acid and ethylamine derivatives.
Reduction: Ethyl 2-[(ethylamino)methyl]decanol.
Substitution: Ethyl 2-[(ethylamino)methyl]decanoyl halides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(ethylamino)methyl]decanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-[(ethylamino)methyl]decanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, while the amine group can form hydrogen bonds and ionic interactions with biological molecules . These interactions can modulate biochemical pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[(ethylamino)methyl]decanoate can be compared with other esters and amines:
Ethyl acetate: A simple ester used as a solvent and flavoring agent.
Methyl butyrate: Known for its fruity odor and used in perfumes.
Ethyl propionate: Another ester with applications in flavoring and fragrances.
The uniqueness of this compound lies in its dual functional groups, which provide versatility in chemical reactions and applications.
Eigenschaften
CAS-Nummer |
84515-43-5 |
|---|---|
Molekularformel |
C15H31NO2 |
Molekulargewicht |
257.41 g/mol |
IUPAC-Name |
ethyl 2-(ethylaminomethyl)decanoate |
InChI |
InChI=1S/C15H31NO2/c1-4-7-8-9-10-11-12-14(13-16-5-2)15(17)18-6-3/h14,16H,4-13H2,1-3H3 |
InChI-Schlüssel |
JGGQELZVIKVPAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CNCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)
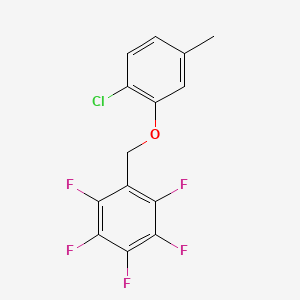
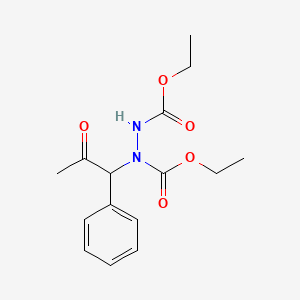

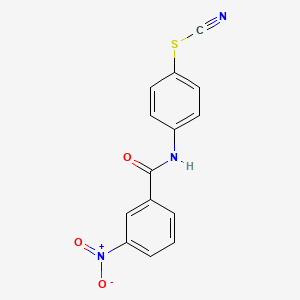

![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)

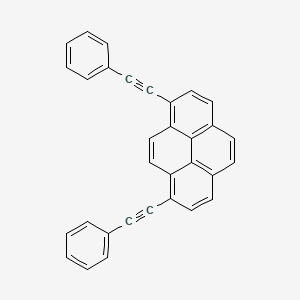
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
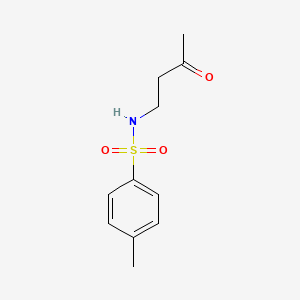
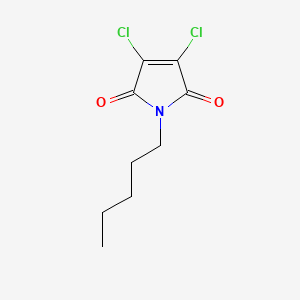
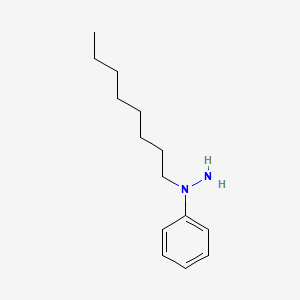
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
